
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline
Vue d'ensemble
Description
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline, also known as FMOC-A, is a synthetic compound that has been used in research and development of various pharmaceuticals and biopharmaceuticals. It is an important intermediate in the synthesis of a range of compounds and is used in the production of a variety of drugs, including anti-cancer drugs, antibiotics, and antivirals. FMOC-A is a highly versatile compound and can be used to synthesize a wide range of compounds, including peptides, nucleotides, and other small molecules.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on related compounds has shown significant antimicrobial activities, particularly against Mycobacterium smegmatis. The synthesis of derivatives through various chemical modifications has been explored to evaluate their potential in antimicrobial applications. For example, compounds synthesized from 3,4-difluoro nitrobenzene, upon treatment with different aldehydes and isothiocyanates, have shown high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). This demonstrates the compound's potential in contributing to the development of new antimicrobial agents.
Docking and QSAR Studies for c-Met Kinase Inhibitors
Docking and quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds, to analyze their roles as c-Met kinase inhibitors. These studies help understand the molecular interactions and conformations contributing to high inhibitory activity, offering insights into designing potent inhibitors for cancer therapies (Caballero et al., 2011).
Fluorescence Quenching Studies
The fluorescence quenching studies of boronic acid derivatives by aniline in alcohols have been explored, showing the impact of aniline on the photophysical properties of these compounds. Such studies are crucial for understanding the fundamental properties of fluorescence and can lead to the development of novel fluorescent probes for biological and chemical sensing applications (Geethanjali et al., 2015).
Structural and Spectroscopic Analysis
Computational studies have been employed to analyze the structural and spectroscopic properties of aniline derivatives, including 3-chloro-4-fluoro-aniline. These studies, based on density functional theory (DFT), provide insights into the electronic structure and potential reactivity of such compounds, which are valuable for designing pharmaceuticals with optimized properties (Aziz et al., 2018).
Herbicidal Activity
Novel derivatives have been synthesized and evaluated for their herbicidal activities, indicating that certain compounds exhibit promising activities against dicotyledonous weeds. This research suggests potential applications in agriculture, highlighting the compound's versatility beyond medicinal chemistry (Wu et al., 2011).
Propriétés
IUPAC Name |
3-fluoro-4-(3-methoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-14-8-5-13(6-8)10-3-2-7(12)4-9(10)11/h2-4,8H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAYIUZGBJHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-methoxyazetidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



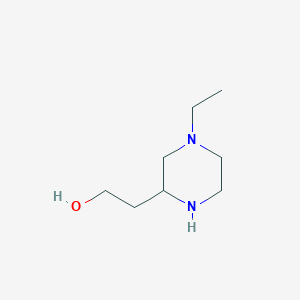

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)

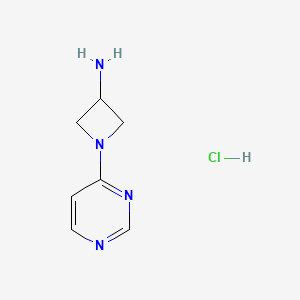
![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)
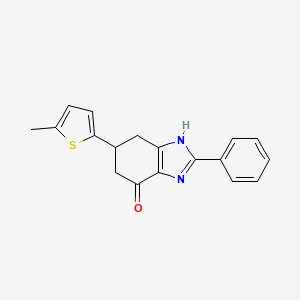
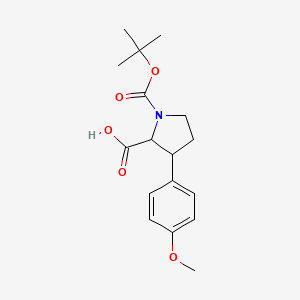
![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)
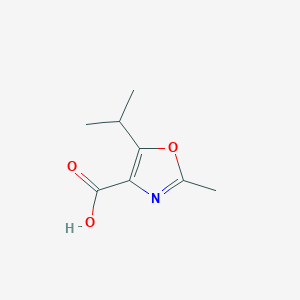
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)